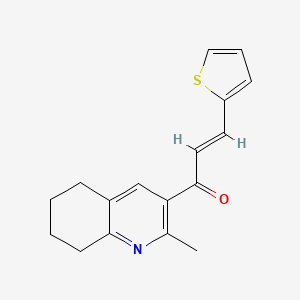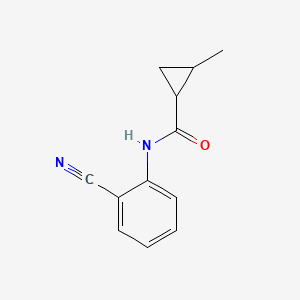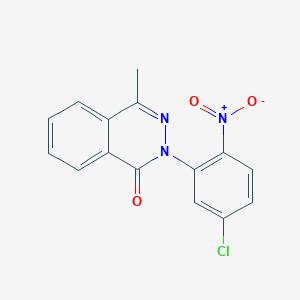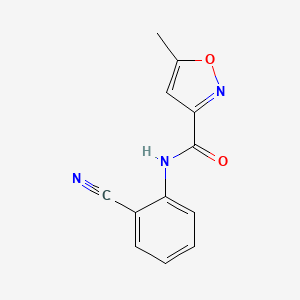
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one, also known as TQ, is a synthetic compound with potential therapeutic properties. TQ is a member of the family of quinoline-based compounds and has been studied extensively for its potential use in treating various diseases.
作用機序
The exact mechanism of action of 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to work through a variety of pathways. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory molecules. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. This compound has also been shown to have anti-cancer properties and may be useful in treating various types of cancer.
実験室実験の利点と制限
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, there are also limitations to its use. This compound is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one. One area of interest is in its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is in its potential use in combination with other drugs to treat cancer. This compound has been shown to have anti-cancer properties and may be useful in enhancing the effectiveness of other cancer treatments. Finally, there is also interest in developing new methods for synthesizing this compound that are more efficient and cost-effective.
合成法
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of Lewis acids.
科学的研究の応用
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in treating Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(E)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-12-15(11-13-5-2-3-7-16(13)18-12)17(19)9-8-14-6-4-10-20-14/h4,6,8-11H,2-3,5,7H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQORRNSXMMCQRC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-chlorophenyl)-4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5428492.png)

![N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428519.png)

![5-methyl-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428527.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5428548.png)
![1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxy-1-naphthyl)-1H-imidazole](/img/structure/B5428552.png)
![methyl 13-[(1-ethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5428559.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5428562.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5428565.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B5428579.png)